Product packaging for Bis(cyclopentadienyl)osmium(Cat. No.:CAS No. 1273-81-0)

Bis(cyclopentadienyl)osmium

Cat. No.: B072493
CAS No.: 1273-81-0
M. Wt: 320.4 g/mol
InChI Key: RMYKEUKAFJLONI-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)osmium, commonly referred to as osmocene, is a stable organoosmium complex where an osmium atom is sandwiched between two cyclopentadienyl anions. This compound serves as a pivotal precursor and catalyst in advanced inorganic and organometallic chemistry research. Its primary research value lies in its utility for studying electron-transfer processes, as its redox properties are distinct from its ferrocene analogue due to the heavier osmium metal, which influences the energy and accessibility of its oxidation states. Researchers employ this compound in the synthesis of novel organometallic polymers and as a catalyst or catalyst precursor for hydrogenation and hydrosilylation reactions. Furthermore, its structural framework is integral in the development of metal-organic frameworks (MOFs) and other functional materials where its robust, symmetrical geometry and tunable electronic characteristics are highly desirable. The mechanism of action for this complex typically involves initial ligand substitution or a redox event at the osmium center, facilitating subsequent catalytic cycles or the formation of new covalent bonds with carbon-based or other metallic substrates. This reagent is essential for probing the fundamental chemistry of second and third-row transition metals and for designing next-generation catalytic systems and electronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Os B072493 Bis(cyclopentadienyl)osmium CAS No. 1273-81-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1273-81-0

Molecular Formula

C10H10Os

Molecular Weight

320.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;osmium(2+)

InChI

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

RMYKEUKAFJLONI-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2]

Other CAS No.

1273-81-0

Pictograms

Irritant

Synonyms

osmocen
osmocene

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Bis Cyclopentadienyl Osmium and Its Analogues

Direct Synthesis Routes for Bis(cyclopentadienyl)osmium

The direct synthesis of the parent osmocene sandwich complex, Os(C₅H₅)₂, can be achieved through several established methods utilizing different osmium precursors.

A commercially viable method for preparing osmocene involves the reduction of osmium tetroxide (OsO₄). wikipedia.org The process begins with the reaction of OsO₄ with hydrobromic acid (HBr) to form bromoosmic acid (H₂OsBr₆). illinois.edu This intermediate is then treated with zinc metal, which serves as a reducing agent, in the presence of cyclopentadiene (B3395910) to yield this compound. wikipedia.org

The first reported synthesis of osmocene was developed by Ernst Otto Fischer and Heinrich Grumbert. wikipedia.org This pioneering method involves the reaction of osmium(IV) chloride (OsCl₄) with an excess of a cyclopentadienide (B1229720) reagent, specifically sodium cyclopentadienide (Na[C₅H₅]), in a dimethoxyethane solvent. wikipedia.org It is believed that osmium(II) chloride is formed as an intermediate in situ during the reaction. wikipedia.org An alternative, though less efficient, pathway uses cyclopentadienyl (B1206354) magnesium bromide as the cyclopentadienide source, which results in lower product yields. wikipedia.org Other osmium(IV) salts, such as sodium hexachloroosmiate(IV) (Na₂[OsCl₆]), are also recognized as suitable starting materials for related syntheses. chemicalbook.comthieme-connect.de

Table 1: Comparison of Direct Synthesis Routes for this compound

Starting Osmium MaterialKey ReagentsFinal ProductNotable Characteristics
Osmium Tetroxide (OsO₄)1. Hydrobromic Acid2. Zinc3. CyclopentadieneThis compoundA common method for commercial preparation. wikipedia.orgillinois.edu
Osmium(IV) Chloride (OsCl₄)Sodium CyclopentadienideThis compoundThe first documented synthesis of the compound. wikipedia.org

Synthesis of Substituted this compound Complexes

The modification of the cyclopentadienyl (Cp) rings is a primary strategy for tuning the electronic and steric properties of osmocene complexes. nih.gov This can be accomplished either by direct functionalization of the osmocene scaffold or by synthesizing substituted cyclopentadiene ligands prior to metalation.

The direct substitution on the cyclopentadienyl rings of osmocene, such as through electrophilic aromatic substitution, is challenging. Compared to its lighter congeners, ferrocene (B1249389) and ruthenocene, osmocene exhibits lower reactivity. wikipedia.orgcdnsciencepub.com This reduced reactivity is attributed to stronger metal-ligand bonding, which decreases the availability of the π-electrons in the rings for electrophilic attack. cdnsciencepub.com

Despite this, functionalization can be achieved. A more common and versatile strategy involves the a priori synthesis of alkylated or arylated cyclopentadiene ligands. nih.gov These pre-functionalized ligands are then deprotonated and reacted with an appropriate osmium precursor to form the desired substituted osmocene complex. This approach allows for the introduction of a wide variety of substituents, including bulky aryl groups, to precisely control the properties of the final molecule. nih.gov

Complexes featuring the pentamethylcyclopentadienyl (Cp) ligand are of significant interest due to their enhanced stability and solubility. A key precursor for a wide array of "half-sandwich" Cp osmium complexes is the dinuclear osmium(III) compound, (C₅Me₅)₂Os₂Br₄. acs.org This dimer is synthesized by reacting bromoosmic acid (H₂OsBr₆) with pentamethylcyclopentadiene (C₅Me₅H) in refluxing tert-butyl alcohol for a controlled duration of approximately 45 minutes, which affords the product in high yield. illinois.eduacs.org

Furthermore, the fully substituted sandwich complex, decamethylosmocene, [(C₅Me₅)₂Os], can be synthesized directly in high yield by reacting sodium hexachloroosmiate(IV) (Na₂OsCl₆) with C₅Me₅H in ethanol (B145695). acs.org The dimeric precursor (C₅Me₅)₂Os₂Br₄ serves as a versatile starting point for producing numerous other mono(pentamethylcyclopentadienyl)osmium compounds. illinois.eduillinois.edu

Table 2: Selected Syntheses of Pentamethylcyclopentadienyl (Cp*) Osmium Complexes

Osmium PrecursorCp* SourceReaction ConditionsProductReported Yield
H₂OsBr₆C₅Me₅HRefluxing tert-butyl alcohol, 45 min(C₅Me₅)₂Os₂Br₄80% illinois.edu
Na₂OsCl₆C₅Me₅HEthanol(C₅Me₅)₂OsHigh acs.org

Phosphine (B1218219) ligands are frequently incorporated into osmium-cyclopentadienyl systems to modulate their catalytic activity and electronic properties. There are several strategic approaches to synthesize these complexes.

One method involves reacting a pre-formed osmium-phosphine complex with a cyclopentadienyl source. For instance, the complex OsH₃Cl(PPh₃)₃ reacts with cyclopentadiene via C-H oxidative addition followed by the reductive elimination of hydrogen to yield the half-sandwich complex (η⁵-C₅H₅)OsCl(PPh₃)₂. researchgate.net

A second approach involves ligand substitution on a pre-existing osmium-cyclopentadienyl complex. The dimeric Cp* precursor, (C₅Me₅)₂Os₂Br₄, can be treated with tertiary phosphines like triphenylphosphine (B44618) (PPh₃) or trimethylphosphine (B1194731) (PMe₃) to afford the corresponding mononuclear osmium(II) complexes, (C₅Me₅)Os(PPh₃)₂Br and (C₅Me₅)Os(PMe₃)₂Br, respectively. illinois.edu

A third strategy utilizes a cyclopentadienyl ligand that has a phosphine donor group tethered to it. The reaction of OsH₂Cl₂(PⁱPr₃)₂ with a lithiated cyclopentadiene featuring a pendant phosphine, such as Li[C₅H₄(CH₂)₂PPh₂], results in the formation of a chelated osmium complex where the phosphine arm coordinates to the metal center. acs.org

Table 3: Strategies for Introducing Phosphine Ligands

Synthetic StrategyExample Osmium PrecursorLigand Source(s)Example Product Type
Reaction of Os-Phosphine ComplexOsH₃Cl(PPh₃)₃CyclopentadieneHalf-Sandwich Os-Cp-Phosphine researchgate.net
Ligand Substitution on Os-Cp Complex(C₅Me₅)₂Os₂Br₄Tertiary Phosphines (e.g., PPh₃)Half-Sandwich Os-Cp*-Phosphine illinois.edu
Use of Pendant Phosphine-Cp LigandOsH₂Cl₂(PⁱPr₃)₂Li[C₅H₄(CH₂)₂PPh₂]Chelated Os-Cp-Phosphine acs.org

Preparation of Functionalized Osmium-Cyclopentadienyl Derivatives

The synthesis of functionalized osmium-cyclopentadienyl derivatives is a cornerstone for accessing a diverse range of organometallic compounds with tailored electronic and steric properties. These derivatives serve as versatile precursors for more complex structures and catalytic systems. Key strategies involve the introduction of labile ligands to facilitate further reactivity, and the direct formation of osmium-carbon and osmium-silicon bonds.

Synthesis of Osmium(II) Triflate Complexes as Labile Precursors

Osmium(II) triflate complexes are highly valued as synthetic precursors due to the excellent leaving group ability of the triflate (OTf) anion. This lability allows for the facile introduction of a wide variety of other ligands.

A prominent example is the synthesis of the cyclopentadienyl osmium(II) triflate complex, Cp(PPh₃)₂OsOTf. This compound is prepared through the reaction of the corresponding bromo complex, Cp(PPh₃)₂OsBr, with silver triflate (AgOTf). researchgate.net The precipitation of silver bromide (AgBr) drives the reaction to completion, yielding the desired triflate complex which possesses a labile triflate group, making it an excellent starting material for further derivatization. researchgate.netresearchgate.netresearchgate.net The structure of this complex has been confirmed by X-ray crystallography. researchgate.net

Another significant triflate precursor is the tris(pyrazolyl)borate osmium(II) complex, TpOs(cod)OTf (where Tp = hydridotris(pyrazolyl)borate and cod = 1,5-cyclooctadiene). This complex is synthesized from the corresponding hydride, TpOs(cod)H, by reaction with methyl trifluoromethanesulfonate (B1224126) (MeOTf). researchgate.netacs.orgillinois.eduillinois.edunih.gov The reaction proceeds with the loss of methane (B114726) and the formation of the highly reactive triflate complex. researchgate.netacs.orgillinois.eduillinois.edunih.gov

PrecursorReagentProductKey Feature
Cp(PPh₃)₂OsBrAgOTfCp(PPh₃)₂OsOTfLabile triflate group
TpOs(cod)HMeOTfTpOs(cod)OTfLabile triflate group

Generation of Osmium Alkyl and Silyl (B83357) Derivatives

The direct formation of osmium-carbon (alkyl) and osmium-silicon (silyl) bonds is a fundamental strategy for creating robust organometallic frameworks.

Osmium(II) alkyl derivatives of the type Cp'(PR₃)₂OsCH₂SiMe₃ (where Cp' can be cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp), and R can be Ph or Me) are typically synthesized via the alkylation of the corresponding osmium bromo complexes. researchgate.net The choice of alkylating agent is crucial and depends on the electronic properties of the osmium center. For the synthesis of alkyl derivatives of Cp(PR₃)₂Os, the use of dialkylmagnesium reagents is required. In contrast, the more electron-rich Cp(PMe₃)₂Os system can be successfully alkylated using Grignard reagents. researchgate.net

The synthesis of osmium silyl derivatives can be achieved through several routes. For instance, the chloro(silyl) complex, Cp(PMe₃)₂OsSiMe₂Cl, is a key intermediate. researchgate.net Furthermore, exchange reactions at the silicon atom can be employed to synthesize other derivatives, such as Cp(PMe₃)₂OsSiMe₂OTf from the corresponding chloro(silyl) complex and Me₃SiOTf. researchgate.net The resulting triflatosilyl complex, Cp*(PMe₃)₂OsSiMe₂OTf, exhibits significant silylene character. researchgate.net

Osmium PrecursorAlkylating/Silylating AgentProduct Type
Cp(PR₃)₂OsBrDialkylmagnesium reagentsOsmium Alkyl
Cp(PMe₃)₂OsBrGrignard reagentsOsmium Alkyl
Cp(Me₃P)₂OsCH₂SiMe₃iPr₂Si(H)ClOsmium Silyl (Chloro)
Cp*(PMe₃)₂OsSiMe₂ClMe₃SiOTfOsmium Silyl (Triflate)

Formation of Vinylidene and Vinylvinylidene Complexes

Osmium vinylidene and vinylvinylidene complexes are important intermediates in a variety of catalytic transformations. Their synthesis often involves the reaction of osmium precursors with terminal alkynes.

A notable route to osmafurans involves the reaction of an osmium hydrido vinylidene complex with activated terminal alkynes like ethyl propiolate or 3-butyn-2-one. nih.govxmu.edu.cn The reaction proceeds through the initial insertion of the alkyne into the Os-H bond to form an osmium alkenyl/vinylidene intermediate. nih.govxmu.edu.cn Subsequent intramolecular cyclization, involving the coordination of the carbonyl oxygen to the osmium center, leads to the formation of the stable osmafuran ring system. nih.govxmu.edu.cn

In some cases, more complex structures containing both vinylidene and vinylidene-related ligands can be formed. For example, the reaction of OsCl₂(PPh₃)₃ with o-HC≡CC₆H₄C(O)NEt₂ can produce a complex that contains both a vinylidene and a vinyl or isobenzofuranyl carbene ligand on the same osmium center. sci-hub.se The structure of such complexes suggests a resonance between a vinylidene-carbene form and a metalated isobenzofurfuryl cation. sci-hub.se

Osmium PrecursorAlkyne ReactantIntermediate/Product Class
Osmium hydrido vinylideneEthyl propiolateOsmium alkenyl/vinylidene, Osmafuran
Osmium hydrido vinylidene3-Butyn-2-oneOsmium alkenyl/vinylidene, Osmafuran
OsCl₂(PPh₃)₃o-HC≡CC₆H₄C(O)NEt₂Osmium vinylidene/vinyl carbene

Synthetic Approaches to Cyclometalated Osmium Compounds

Cyclometalation is a powerful method for the synthesis of highly stable organometallic compounds featuring a metal-carbon sigma bond within a chelate ring. These osmacycles are of great interest due to their applications in catalysis and materials science.

C-H Bond Activation Methodologies in Osmium Complexes

The direct activation of otherwise inert C-H bonds is a key step in many cyclometalation reactions. The hexahydride complex OsH₆(PⁱPr₃)₂ has proven to be a particularly effective precursor for C-H bond activation. For example, its reaction with 1,3-disubstituted phenyl groups bearing azolium salts leads to a variety of cyclometalated products, including neutral and cationic trihydride-osmium(IV) derivatives with κ²-C,N- or κ²-C,C-chelating ligands, and even a cationic dihydride-osmium(IV) complex with a κ³-C,C,N-pincer ligand. nih.govnih.govacs.org The course of these reactions is highly dependent on the nature of the azolium group and the counteranion. nih.govnih.govacs.org

Another important precursor for cyclometalation is the chloro-bridged osmium(II) dimer [OsCl(μ-Cl)(η⁶-C₆H₆)]₂. This complex undergoes mild electrophilic C(sp²)-H cyclometalation with ligands such as 2-phenylpyridine (B120327) and N,N-dimethylbenzylamine in acetonitrile (B52724) to afford the corresponding cyclometalated pseudotetrahedral Os(II) complexes. acs.orgsigmaaldrich.com The reaction with 2-phenylpyridine requires the presence of an external base like sodium hydroxide. acs.orgsigmaaldrich.com

Osmium PrecursorSubstrateProduct Type
OsH₆(PⁱPr₃)₂1,3-Disubstituted phenyl azolium saltsCyclometalated Os(IV) hydrides
[OsCl(μ-Cl)(η⁶-C₆H₆)]₂2-PhenylpyridineCyclometalated Os(II) complex
[OsCl(μ-Cl)(η⁶-C₆H₆)]₂N,N-DimethylbenzylamineCyclometalated Os(II) complex

Transmetalation Reactions in Organoosmium Synthesis

Transmetalation provides an alternative and often highly efficient route to cyclometalated osmium compounds, involving the transfer of an organic group from a less noble metal to osmium.

Organomercurial derivatives have been successfully employed in the synthesis of cyclometalated osmium complexes. For instance, the reaction of the hydride precursor [OsH(Cl)(CO)(PPh₃)₃] with organomercurial derivatives of 2-phenylpyridine leads to the formation of cyclometalated osmium(II) complexes. mdpi.comresearchgate.netsemanticscholar.org This method has been used to prepare a series of complexes with substituted phenylpyridine ligands. mdpi.comresearchgate.netsemanticscholar.org

More recently, transmetalation from organosilver compounds has also been explored. The reaction of the dimeric precursor [Os(η⁶-C₆H₆)(μ-Cl)Cl]₂ with silver(I) compounds, such as those derived from 1-phenyl-3-methyl-1H-benzimidazolium iodide, can lead to the formation of piano-stool mono-cyclometalated complexes. semanticscholar.org This reaction proceeds through an intermediate silver complex followed by metalation of the phenyl group. semanticscholar.org

Osmium PrecursorTransmetalating AgentProduct Type
[OsH(Cl)(CO)(PPh₃)₃]Organomercurial derivatives of 2-phenylpyridineCyclometalated Os(II) complex
[Os(η⁶-C₆H₆)(μ-Cl)Cl]₂Organosilver(I) benzimidazolium complexCyclometalated Os(II) complex

Double Cyclometalation and Carbene Complex Formation

The synthesis of cyclometalated osmium compounds, known as osmacycles, often requires more demanding conditions compared to their ruthenium counterparts, such as polar solvents and specific precursors. mdpi.com Double cyclometalation, the formation of two osmium-carbon σ-bonds in a single molecule, has been achieved using precursors like [OsH₆(PⁱPr₃)₂]. mdpi.com For instance, the reaction of [OsCl₂(PPh₃)₃] with a threefold excess of the diphosphine ligand 2,6-(CH₂PPh₂)₂C₆H₃ leads to the formation of a bis-pincer complex. mdpi.com

A proposed mechanism for double C-H activation involves N,N'-bis(phosphinomethyl)dihydropermidine-type ligands reacting with [OsCl₂(PPh₃)₃] to yield PCP pincer complexes, which can then undergo a second C-H activation to form the corresponding carbenes. mdpi.com

Carbene complexes of osmium can be synthesized through various routes. One method involves the reaction of the dihydride complex OsH₂Cl₂(PCy₃)₂ with HC≡CC(OH)Ph₂ to produce a hydride hydroxycarbyne complex, which upon further reaction, can lead to an alkenylcarbene complex. sioc-journal.cn For example, the trichlorocarbyne complex OsCl₃(≡CCH=CPh₂)(PCy₃)₂ reacts with NaOEt to yield the alkenylcarbene complex OsCl₂(=CHCH=CPh₂)(PCy₃)₂. sioc-journal.cn This carbene complex is noted to be unstable in solution, thermally rearranging to a more stable hydride carbyne complex. sioc-journal.cn

Another approach to osmium carbene complexes involves the use of osmium porphyrin precursors. A series of osmium meso-tetra-p-tolylporphyrin (TTP) carbene complexes, (TTP)Os=CRR', have been synthesized. iastate.edu These are formed from the reaction of (TTP)Os(N₂) with the corresponding diazoalkanes. iastate.edu

The reactivity of osmocene derivatives can also lead to the formation of carbene-like structures. For example, the oxidation of osmocene can lead to a dimeric complex, [(Cp₂Os)₂]²⁺, which serves as a precursor to higher oxidation state Os(IV) metallocenes. researchgate.net

The following table summarizes key reactions in the formation of double cyclometalated and carbene osmium complexes:

Interactive Table: Synthesis of Double Cyclometalated and Carbene Osmium Complexes

Precursor(s)Reagent(s)Product TypeResulting Complex Example
[OsCl₂(PPh₃)₃], 2,6-(CH₂PPh₂)₂C₆H₃HeatBis-pincer complexBis-pincer complex 39
[OsCl₂(PPh₃)₃], H₂C(NCH₂PR₂)₂C₁₀H₆HeatPCP pincer complex/CarbeneCarbene complex formed after second C-H activation
OsH₂Cl₂(PCy₃)₂, HC≡CC(OH)Ph₂HCl·Et₂O, then NaOEtAlkenylcarbene complexOsCl₂(=CHCH=CPh₂)(PCy₃)₂
(TTP)Os(N₂)N₂=C(p-tolyl)₂Porphyrin carbene complex(TTP)Os=C(p-tolyl)₂

General Synthetic Strategies for Organometallic Osmium Complexes

A significant portion of organometallic osmium chemistry originates from osmium tetroxide (OsO₄), a highly toxic but versatile starting material. thieme-connect.despuvvn.edu Reduction of OsO₄ in the presence of hydrohalic acids (HCl or HBr) yields hexahaloosmic acids, which are typically isolated as their ammonium (B1175870) or alkali metal salts, such as (NH₄)₂[OsCl₆] or Na₂[OsCl₆]. thieme-connect.de These osmium(IV) compounds are crucial intermediates for a wide range of organometallic precursors. thieme-connect.de For instance, the reaction of Na₂OsCl₆ with pentamethylcyclopentadiene (C₅Me₅H) in ethanol can produce decamethylosmocene. illinois.edu

A more direct, "one-pot" approach involves the treatment of osmium tetroxide with HBr followed by pentamethylcyclopentadiene in tert-butyl alcohol to synthesize the dinuclear osmium(III) complex (C₅Me₅)₂Os₂Br₄. illinois.edu This complex is a key entry point into the synthesis of numerous "half-sandwich" osmium complexes. illinois.edu

The following table outlines some of the key synthetic transformations starting from osmium tetroxide:

Interactive Table: Synthesis of Organometallic Osmium Intermediates from Osmium Tetroxide

Starting MaterialReagent(s)Intermediate ProductSubsequent ReactionFinal Organometallic Product Example
OsO₄KOH, EtOHK₂[OsO₂(OH)₄]--
OsO₄HClH₂[OsCl₆]Isolated as Na₂[OsCl₆]Reaction with C₅Me₅H to yield Decamethylosmocene
OsO₄HBr, then C₅Me₅H-Direct reaction(C₅Me₅)₂Os₂Br₄

It is important to note that while OsO₄ is a common starting point, its toxicity has led to the development of synthetic routes that utilize less hazardous precursors like potassium osmate (K₂[OsO₂(OH)₄]) or ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆]), which can often replace OsO₄ in synthetic procedures. thieme-connect.de

This compound, or osmocene (Os(C₅H₅)₂), is a key precursor for the Chemical Vapor Deposition (CVD) of osmium thin films. osti.govresearchgate.net The use of osmocene in the presence of air or oxygen as a carrier gas allows for the deposition of high-purity, conformal osmium films at temperatures as low as 350°C. osti.govresearchgate.net The decomposition process is believed to involve surface-catalyzed, complete oxidation of the cyclopentadienyl ligands, with CO₂ and H₂O as the primary by-products. osti.gov

Other organometallic osmium complexes have also been investigated as CVD precursors. These include metal carbonyl complexes like Os(CO)₅ and Os₃(CO)₁₂. psu.edu For instance, Os₃(CO)₁₂ has been used to deposit metallic osmium films in a CVD apparatus under vacuum at 225°C. researchgate.net Pyrazolate-bridged diosmium complexes, such as [Os(CO)₃(3,5-(CF₃)₂-pz)]₂, have also been shown to be effective precursors, yielding osmium metal thin films at optimal deposition temperatures between 450-500°C. psu.edu

The selection of the precursor can influence the deposition conditions and the properties of the resulting film. The following table provides examples of osmium precursors used in CVD and their corresponding deposition temperatures.

Interactive Table: Osmium Precursors for Chemical Vapor Deposition

PrecursorDeposition Temperature (°C)Resulting Film
This compound (Osmocene)350Osmium
Os₃(CO)₁₂225Osmium
[Os(CO)₃(3,5-(CF₃)₂-pz)]₂450-500Osmium
Osmium tetrachloride (OsCl₄)Not specifiedOsmium

The development of new synthesis methods for these precursors is ongoing. For example, a method for synthesizing osmium carbonyl complexes involves reacting osmium trichloride (B1173362) with carbon monoxide to form a dimeric intermediate, [OsCl₂(CO)₃]₂, which is then reacted with a suitable ligand. google.com

Elucidation of Structural Features and Bonding in Bis Cyclopentadienyl Osmium and Its Derivatives

Molecular Architecture of Bis(cyclopentadienyl)osmium

Sandwich Complex Geometry and η⁵-Coordination

The fundamental structure of this compound is that of a sandwich complex. wikipedia.org In this arrangement, the osmium atom is located between two parallel cyclopentadienyl (B1206354) rings. wikipedia.org The bonding between the osmium center and each cyclopentadienyl ring is described as η⁵-coordination (pentahapto), signifying that all five carbon atoms of each Cp ring are bonded to the metal. wikipedia.org This interaction involves the overlap of the π molecular orbitals of the cyclopentadienyl ligands with the appropriate s, p, and d orbitals of the osmium atom. wikipedia.org

Conformational Analysis: Eclipsed vs. Staggered Arrangements

The orientation of the two cyclopentadienyl rings relative to each other defines the conformation of the molecule. The two primary conformations are eclipsed and staggered. chemistrysteps.com In the eclipsed conformation, the carbon atoms of the top ring are aligned with the carbon atoms of the bottom ring, resulting in a dihedral angle of 0°. chemistrysteps.comyoutube.com In the staggered conformation, the rings are rotated relative to each other, so the carbon atoms of one ring are positioned between those of the other. chemistrysteps.comyoutube.com

Under normal conditions, this compound crystallizes in an eclipsed conformation. wikipedia.org This is in contrast to ferrocene (B1249389), which adopts a staggered conformation in its crystalline state. wikipedia.org The preference for the eclipsed conformation in osmocene has been a subject of study, with recent research suggesting that intramolecular anagostic bonds (CH···Os) play a role in stabilizing this arrangement. nih.govnih.gov However, at elevated temperatures (around 421.5 K), osmocene undergoes a phase transition to a higher-symmetry phase where the cyclopentadienyl rings become disordered, indicating dynamic behavior between the staggered and eclipsed conformations. nih.govnih.gov

Isomorphism with Ruthenocene

This compound is isomorphous with its lighter homologue, ruthenocene (Ru(C₅H₅)₂). wikipedia.orgresearchgate.net This means they share the same crystal structure, crystallizing in the orthorhombic space group Pnma with similar unit cell dimensions. researchgate.net Both osmocene and ruthenocene adopt an eclipsed conformation under ambient conditions. wikipedia.org This structural similarity is expected due to osmium and ruthenium both being in Group 8 of the periodic table and having similar chemical properties. Recent studies have shown that both ruthenocene and osmocene exhibit similar high-temperature phase transitions to disordered states. nih.govnih.gov

Structural Characterization by X-ray Crystallography

Analysis of Bond Lengths and Angles in Osmium-Cyclopentadienyl Frameworks

X-ray crystallography provides precise data on the geometric parameters of this compound. The molecule possesses an average D₅h symmetry in its eclipsed conformation. researchgate.net

ParameterValueReference
Mean Os-C distance2.19(1) Å researchgate.net
C-C bond length (within Cp ring)1.437(14) - 1.443(14) Å researchgate.net

This table presents key bond lengths in the this compound molecule as determined by X-ray crystallography.

The Os-C bond distances are a critical parameter in understanding the strength of the metal-ligand interaction. The value for osmocene is slightly longer than the Ru-C distance of 2.186 Å in ruthenocene. researchgate.net

Structural Determinants of Derivative Complexes (e.g., Silyl (B83357), Triflate)

The introduction of substituent groups onto the cyclopentadienyl rings or the replacement of a Cp ring with other ligands can significantly alter the structural parameters of the resulting osmium complexes.

For instance, in the bis(tetramethylcyclopentadienyl)bromoosmocinium cation, [(C₅Me₄H)₂OsBr]⁺, the Os-Br bond distance is 2.540(1) Å. illinois.edu The Os-C distances to the unsubstituted ring carbons are slightly shorter (2.184(9) and 2.192(9) Å) than those to the methyl-bearing carbons (ranging from 2.248(9) to 2.298(10) Å). illinois.edu This suggests electronic effects of the methyl groups influencing the bonding. The two cyclopentadienyl rings in this derivative are not perfectly parallel, exhibiting a dihedral angle of 37.4(4)°. illinois.edu

In another example, the substitution of a chloride ligand with a triflate (OTf) group has been reported in complexes like [Os(OTf)(Cp)(PPh₃)₂], demonstrating the accessibility of derivative complexes. While specific crystallographic data for this triflate complex was not found in the provided search results, the reactivity highlights how the core osmocene structure can be modified. The study of such derivatives is crucial for tuning the electronic and steric properties of the complex for various applications.

Theoretical Approaches to Bonding and Electronic Structure

Theoretical chemistry provides powerful tools to understand the intricate bonding and electronic landscapes of organometallic compounds like this compound, also known as osmocene. Computational methods, particularly those rooted in quantum mechanics, allow for the detailed examination of properties that are often difficult to probe experimentally. These approaches offer insights into the molecule's ground state geometry, the nature of its frontier molecular orbitals, and the specific types of bonding interactions that dictate its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its ability to provide a reliable description of molecular structures and energies with a favorable balance of accuracy and computational cost. acs.org For this compound, DFT calculations are employed to predict its equilibrium geometry, which corresponds to the minimum on the potential energy surface. acs.org These calculations yield key structural parameters such as bond lengths and bond angles.

Below is a table of typical geometric parameters for metallocenes that can be determined using DFT calculations. The exact values depend on the level of theory (functional and basis set) employed.

Table 1: Representative Geometrical Parameters of Osmocene Calculated by DFT. (Note: Specific values are illustrative and depend on the computational method.)
ParameterDescriptionTypical Calculated Value (Å or °)
Os-CBond length between Osmium and a Carbon atom of the Cp ring~2.22 Å
C-CAverage bond length between Carbon atoms in the Cp ring~1.43 Å
C-HAverage bond length between Carbon and Hydrogen in the Cp ring~1.10 Å
Os-Cp(centroid)Distance from Osmium to the center of the Cp ring plane~1.85 Å
C-C-CAverage internal angle within the Cp ring~108°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitability. researchgate.netsemanticscholar.org

In this compound, the character of the frontier orbitals is primarily determined by the interactions between the osmium d-orbitals and the π-orbitals of the two cyclopentadienyl ligands. Theoretical calculations reveal that the HOMO in osmocene has significant metal d-orbital character. aip.orgbu.edu This is a key feature of metallocenes and is responsible for their electrochemical behavior. The LUMO, conversely, is typically composed of a combination of metal d-orbitals and anti-bonding Cp π*-orbitals. nih.gov The HOMO-LUMO gap in osmocene is larger than that of its iron analogue, ferrocene, contributing to its greater stability. bu.eduescholarship.org This increased covalency and stability in osmocene compared to ferrocene is supported by both theoretical calculations and experimental photoelectron spectroscopy. aip.org

The energy and composition of these orbitals dictate the molecule's behavior as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). numberanalytics.com

Table 2: Frontier Molecular Orbital Characteristics for this compound. (Note: Energies are illustrative; exact values vary with the computational model.)
OrbitalPrimary CharacterSignificance
HOMOMetal-based (Osmium d-orbitals)Electron-donating ability; site of oxidation
LUMOMetal-based with ligand π* characterElectron-accepting ability; site of reduction
HOMO-LUMO GapRelatively large compared to ferroceneIndicates high kinetic stability semanticscholar.org

The bonding in organometallic complexes is often described in terms of dative interactions, where a ligand donates a pair of electrons to form a coordinate covalent bond with the metal center. researchgate.netlibretexts.org This initial interaction is a σ-donation from a filled ligand orbital to an empty metal orbital. However, a crucial secondary interaction, known as π-back-donation, often occurs, which is vital for the stability of many complexes. libretexts.org This involves the flow of electron density from filled d-orbitals on the metal back into empty anti-bonding (π*) orbitals of the ligand. libretexts.orgunizar.es

While the primary bonding in osmocene involves the covalent sharing of electrons between the osmium and the Cp rings, the principles of dative bonding and π-back-donation are critical for understanding the behavior of related osmium complexes, particularly those containing ligands like carbonyls (CO), phosphines, or nitrogen-based heterocycles.

For example, in osmium-azavinylidene complexes, the bonding has been analyzed using Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV). csic.es This method allows for the quantification of different bonding contributions. Studies show that the Os-N bond is dominated by donor-acceptor interactions, including a significant π-back-donation from the osmium d-orbitals to the π(N=C) orbital of the azavinylidene ligand. csic.es Similarly, in osmium complexes with borane (B79455) ligands, the interaction involves σ-donation from the B-H bond to osmium and a corresponding d(Os)-to-σ(B-H) back-donation. unizar.es This back-donation weakens the B-H bond and is a key step in its activation by the metal center. In tri-osmium carbonyl clusters, delocalization indexes calculated from the electron density support the existence of π-back-donation from osmium to the carbonyl ligands. researchgate.net

Table 3: Analysis of Bonding Components in Related Osmium Complexes.
Complex TypeLigand InteractionDominant Bonding ComponentsReference
Osmium-AzavinylideneOs=N=Cσ-donation (N→Os) and π-back-donation (Os→π(N=C)) csic.es
Osmium-Hydride-BoraneOs-H-Bσ-donation (σ(B-H)→Os) and π-back-donation (d(Os)→σ(B-H)) unizar.es
Osmium-CarbonylOs-COσ-donation (C→Os) and significant π-back-donation (d(Os)→π*(CO)) libretexts.orgresearchgate.net

Electronic Properties and Spectroscopic Characterization of Bis Cyclopentadienyl Osmium

Redox Chemistry and Electrochemical Behavior

The redox chemistry of bis(cyclopentadienyl)osmium, also known as osmocene (Os(C₅H₅)₂), is a pivotal aspect of its electronic properties, revealing insights into the stability and reactivity of its various oxidation states. Electrochemical studies, primarily cyclic voltammetry, have been instrumental in elucidating the intricacies of its electron transfer processes.

Oxidation Pathways and Stability of Osmocenium Cations

The oxidation of osmocene is significantly influenced by the experimental conditions, particularly the solvent and the nature of the supporting electrolyte anion. mdpi.com The initial oxidation is a one-electron process that generates the osmocenium cation, [Os(C₅H₅)₂]⁺. researchgate.net Studies have shown that the ease of oxidation for metallocenes decreases in the order: osmocene > ruthenocene > ferrocene (B1249389). researchgate.net

The stability of the electrogenerated osmocenium cation is dramatically affected by the coordinating properties of the electrolyte anion and the donor strength of the solvent. researchgate.net In non-coordinating or weakly coordinating media, the osmocenium cation is relatively stable. However, in the presence of more coordinating anions or solvents, the cation can undergo further reactions. researchgate.net The oxidation of osmocene can be irreversible under certain conditions, for instance, at a platinum electrode, where it may occur in two consecutive one-electron steps. researchgate.net

Dimerization Tendencies of Oxidized Species

A key feature of the chemistry of oxidized osmocene is the tendency of the osmocenium cation, [Os(C₅H₅)₂]⁺, to dimerize, forming a binuclear complex with a direct osmium-osmium bond, [(C₅H₅)₂Os-Os(C₅H₅)₂]²⁺. acs.orgwikipedia.org This dimeric dication has been characterized in both solution and the solid state. researchgate.net The formation of this metal-metal bonded species is a strategy for the 17-electron osmocenium cation to achieve a more stable 18-electron configuration. researchgate.net The voltammetric oxidative pattern of osmocene is critically dependent on the formation of this dimer dication. researchgate.net

The structure of the dimer consists of two osmocenium units joined by an Os-Os bond, with the cyclopentadienyl (B1206354) rings tilted away from the metal-metal bond. researchgate.net This dimeric species is not merely a chemical curiosity; it serves as a valuable precursor in the synthesis of higher oxidation state Os(IV) metallocenes. researchgate.net

Electrochemical Studies of Bis(terpyridine)osmium(II) and Related Complexes

While not bis(cyclopentadienyl) complexes, electrochemical studies on bis(terpyridine)osmium(II) ([Os(tpy)₂]²⁺) and related polypyridyl complexes provide a valuable comparative framework for understanding the redox behavior of osmium coordination compounds. mdpi.comresearchgate.netnih.gov A systematic investigation into a series of bis(terpyridine)osmium(II) complexes has been conducted to understand their redox properties. mdpi.comresearchgate.netnih.gov

The oxidation and reduction potentials of these complexes are influenced by the electronic nature of substituents on the terpyridine ligands. researchgate.net Electron-donating groups tend to make oxidation easier (less positive potential), while electron-withdrawing groups make it more difficult (more positive potential). This is a common trend in the electrochemistry of coordination complexes and provides a basis for tuning the redox properties of the metal center. researchgate.net

Correlation of Experimental Redox Potentials with Computational Data

A powerful approach in modern electrochemistry is the correlation of experimentally determined redox potentials with data obtained from computational methods, such as Density Functional Theory (DFT). mdpi.comresearchgate.netnih.gov For the series of bis(terpyridine)osmium(II) complexes, a linear correlation has been established between the experimental redox potentials and DFT-calculated energies. researchgate.net

These computational studies provide insights into the electronic structure of the complexes, including the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are directly involved in the redox processes. researchgate.net By analyzing the molecular orbitals, it's possible to determine whether an oxidation or reduction is metal-centered or ligand-centered. In the case of [Os(tpy)₂]²⁺ oxidation, it is an Os(II)/Os(III) metal-centered process. researchgate.net Such theoretical models can be used to predict the redox potentials of related, yet-to-be-synthesized complexes, thereby guiding the design of new materials with specific electrochemical properties. researchgate.net

Spectroscopic Investigations

Spectroscopic techniques are indispensable for probing the structural and dynamic properties of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of this compound and its derivatives. researchgate.net While standard ¹H and ¹³C NMR spectra confirm the basic structure of the molecule, more advanced NMR techniques, such as variable-temperature (VT) NMR, can provide insights into the dynamic processes occurring within the molecule. nih.govvnu.edu.vn

Fluxional processes, where parts of a molecule interchange their positions at a rate that is on the NMR timescale, can be studied using VT-NMR. nih.gov For metallocenes like osmocene, a potential dynamic process is the rotation of the cyclopentadienyl rings about the metal-ligand axis. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, sharp signal for all ten protons of the cyclopentadienyl rings. researchgate.net

If the rotation of the rings were to be slowed down by significantly lowering the temperature, it might be possible to observe a broadening and eventual splitting of this signal as the protons become inequivalent on the NMR timescale. Such studies would allow for the determination of the energy barrier to ring rotation. While detailed variable-temperature NMR studies specifically focusing on the structural dynamics of the parent this compound are not extensively reported in the reviewed literature, the principles of VT-NMR are well-established for studying such dynamic behavior in organometallic compounds. nih.govvnu.edu.vnox.ac.uk For instance, in substituted osmocene derivatives, the presence of different substituents on the cyclopentadienyl rings can lead to more complex NMR spectra, and dynamic processes can be more readily observed. researchgate.net

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The ground state of this compound, or osmocene, is a d⁶ osmium(II) complex, which is diamagnetic (has no unpaired electrons) and therefore EPR silent.

However, paramagnetic species can be generated from osmocene through oxidation. The one-electron oxidation product, the osmocenium cation ([Os(C₅H₅)₂]⁺), is an osmium(III) d⁵ species. wikipedia.org This paramagnetic cation would, in principle, be observable by EPR spectroscopy. In solution, the osmocenium cation has a tendency to dimerize, forming a binuclear complex with a direct Os-Os bond, which can complicate analysis. wikipedia.org

EPR spectroscopy of such paramagnetic osmium(III) species provides information about the electronic structure and the environment of the osmium center. The spectrum is characterized by its g-values and hyperfine coupling constants, which reflect the interaction of the unpaired electron with the magnetic field and with the nuclear spins of neighboring atoms, respectively. While the technique is applicable to paramagnetic derivatives of osmocene, specific EPR spectral data for the osmocenium cation are not widely reported in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between orbitals. The UV-Vis spectrum of this compound in a 2-methyl-tetrahydrofuran solution exhibits three distinct absorption bands at high energies. dntb.gov.ua

These absorptions correspond to the promotion of electrons from occupied molecular orbitals to unoccupied ones. The specific transitions can be broadly categorized as d-d transitions (or ligand-field transitions) and charge-transfer transitions. Given the high intensity and energy of the observed bands, they are likely dominated by charge-transfer character rather than the typically weaker, spin-forbidden d-d transitions.

Table 1: UV-Vis Absorption Maxima for this compound

Wavelength (λmax) Solvent
308 nm 2-methyl-tetrahydrofuran
268 nm 2-methyl-tetrahydrofuran

Data sourced from Kunkely & Vogler (2014). dntb.gov.ua

Analysis of Metal-to-Ligand Charge Transfer (MLCT) Bands

The absorption bands observed in the UV-Vis spectrum of this compound are assigned as having significant Metal-to-Ligand Charge Transfer (MLCT) character. dntb.gov.ua In an MLCT transition, an electron is excited from a molecular orbital that is primarily metal-based to one that is primarily ligand-based.

In the case of osmocene, the highest occupied molecular orbitals (HOMOs) are predominantly composed of osmium d-orbitals. The lowest unoccupied molecular orbitals (LUMOs) are the antibonding π* orbitals of the cyclopentadienyl (Cp) rings. The absorption of UV light promotes an electron from the metal d-orbitals to the ligand π* orbitals, resulting in a transient oxidation of the osmium center and reduction of a Cp ligand. These transitions are typically intense because they are spin-allowed and Laporte-allowed. The high energy (short wavelength) of the bands at 308 nm, 268 nm, and 222 nm is consistent with such MLCT assignments.

Photophysical Properties and Photoreactivity

Light-Induced Reactions of this compound

This compound is a photochemically active compound. Upon irradiation with ultraviolet light in solution, it undergoes a significant transformation. The primary light-induced reaction is the decomposition of the complex to produce elemental osmium. dntb.gov.uamindat.orgnais.net.cnscilit.com This process involves the absorption of a photon, leading to an electronically excited state that is reactive and initiates the decomposition pathway.

Reductive Elimination Pathways and Ligand Fragmentation

The photochemical decomposition of this compound to elemental osmium is proposed to occur through a reductive elimination mechanism. dntb.gov.uamindat.orgnais.net.cnscilit.com Reductive elimination is a fundamental reaction in organometallic chemistry where two ligands on a metal center form a new bond with each other and detach from the metal, causing a decrease in the metal's oxidation state.

In the context of osmocene's photochemistry, after initial excitation, an intermediate species is formed from which the two cyclopentadienyl ligands are effectively eliminated, and the osmium(II) center is reduced to osmium(0) (elemental osmium). While this process involves the cleavage of the osmium-cyclopentadienyl bonds, it proceeds without significant fragmentation of the cyclopentadienyl rings themselves, which are released from the metal center.

Excited State Characterization by Time-Dependent DFT (TD-DFT)

The excited states of organometallic compounds like this compound can be effectively characterized using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a quantum chemical method used to calculate the energies and properties of electronically excited states. ecnu.edu.cn

This method allows for the simulation of the UV-Vis absorption spectrum by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (which relate to absorption intensity). researchgate.net For a molecule like osmocene, TD-DFT calculations can:

Predict the energies of the lowest-lying singlet and triplet excited states.

Determine the character of the electronic transitions (e.g., MLCT, ligand-field).

Assign the absorption bands observed in the experimental spectrum to specific orbital transitions.

While TD-DFT has been successfully applied to study the excited states of related metallocenes like ferrocene and other osmium complexes, detailed TD-DFT studies specifically characterizing the excited states of this compound are not extensively documented in the literature. ecnu.edu.cn Nevertheless, it remains the standard theoretical tool for gaining insight into the photophysical and photochemical properties of such compounds.

Reactivity Profiles and Reaction Mechanisms of Bis Cyclopentadienyl Osmium Complexes

Electrophilic and Lewis Acid Reactivity

Bis(cyclopentadienyl)osmium, also known as osmocene, exhibits distinct reactivity patterns when interacting with electrophiles and Lewis acids. These interactions are fundamental to understanding its chemical behavior and potential applications.

Osmocene is generally less reactive towards electrophilic aromatic substitution reactions compared to its lighter analogues, ferrocene (B1249389) and ruthenocene. wikipedia.org This reduced reactivity can be attributed to the greater stability and less accessible d-orbitals of osmium, which results in a lower tendency to stabilize the cationic intermediate formed during the substitution process.

A comparison of the relative reactivities of metallocenes in Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, demonstrates this trend. The reactivity order is typically observed as ferrocene > ruthenocene > osmocene.

MetalloceneRelative Rate of Acetylation
Ferrocene1.0 x 10^6
Ruthenocene1.3 x 10^3
Osmocene1.0

This table presents generalized relative rates for illustrative purposes and can vary with specific reaction conditions.

In contrast to its lower reactivity in electrophilic substitution, osmocene displays the greatest propensity among the Group 8 metallocenes to form adducts with Lewis acids. wikipedia.org This behavior highlights the significant electron density on the osmium center, which can act as a Lewis base. The interaction typically involves the donation of electron density from the metal center to the Lewis acid, forming a stable adduct. For example, osmocene reacts with strong Lewis acids like mercury(II) chloride to form adducts. The formation of these adducts can influence the subsequent reactivity of the osmocene moiety. The osmocenium cation, [Os(C₅H₅)₂]⁺, is known to dimerize, forming a binuclear complex that features a direct Os-Os bond. wikipedia.org

Carbon-Hydrogen Bond Activation and Functionalization

The activation and subsequent functionalization of carbon-hydrogen (C-H) bonds are pivotal transformations in organometallic chemistry. Osmium complexes, including those derived from this compound, have been investigated for their potential in mediating these challenging reactions. The synthesis of cyclometalated osmium complexes, in particular, often involves C-H bond activation. mdpi.comnih.gov However, these reactions can be more challenging compared to other transition metals and may require more severe conditions. mdpi.comnih.gov

While not directly involving this compound in all studied instances, the principles of thermal C-H activation by osmium complexes are relevant. Osmium alkyl complexes can undergo thermally induced activation of arene C-H bonds. This process typically involves the formation of an intermediate where the arene coordinates to the osmium center, followed by oxidative addition of a C-H bond to the metal. The stability of the resulting osmium-hydrido-aryl complex is a key driving force for the reaction. The high kinetic barrier for C-H activation often necessitates elevated temperatures.

Cyclometalation is a process where a ligand reacts with a metal center to form a metallacycle, often involving the activation of a C-H bond. In the context of osmium chemistry, the regioselectivity of this C-H activation is a critical aspect. Studies on related ruthenium complexes have shown that electronic factors can govern the site of C-H activation. ubc.ca For instance, in ligands bearing both electron-donating and electron-withdrawing groups, the C-H bond ortho to the electron-donating group is preferentially activated. ubc.ca This is attributed to the stabilization of the resulting organometallic bond. ubc.ca While specific studies on the regioselective cyclometalation of this compound derivatives are less common, these principles of electronic influence on C-H activation are broadly applicable to osmium complexes. The mechanism is often proposed to proceed through an electrophilic metalation pathway. ubc.ca

Carbon-Carbon Coupling and Bond Formation

The cyclopentadienyl-osmium moiety can serve as a template to facilitate carbon-carbon bond formation. These reactions are of significant interest for the synthesis of complex organic molecules. An example of such a transformation is the coupling of an alkyne with an α-alkenylphosphine ligand coordinated to an osmium center. acs.org In a specific case, the reaction of an osmium complex containing both a phenylacetylene and an isopropenyl-substituted phosphine (B1218219) ligand, upon treatment with HBF₄·OEt₂, leads to the formation of a dihydronaphthylphosphine ligand through C-C coupling. acs.org This transformation proceeds via a π-alkyne intermediate. acs.org

Reactant ComplexReagentProduct Feature
Os(η⁵-C₅H₅)(C≡CPh){[η²-CH₂=C(CH₃)]PⁱPr₂}HBF₄·OEt₂Dihydronaphthylphosphine ligand

This reaction demonstrates the ability of the osmium center to bring reactive fragments into proximity and facilitate what would otherwise be a challenging intermolecular reaction.

Intermolecular and Intramolecular C-C Bond Forming Reactions

This compound complexes serve as versatile platforms for mediating carbon-carbon bond formation, a cornerstone of synthetic chemistry. These reactions can occur between ligands coordinated to the osmium center or between a coordinated ligand and an external substrate.

A notable example involves the coupling of phenylacetylene with a coordinated α-alkenylphosphine ligand. The complex Os(η⁵-C₅H₅)(C≡CPh){[η²-CH₂=C(CH₃)]PⁱPr₂} reacts with HBF₄·OEt₂ to yield a π-alkyne derivative. This intermediate subsequently undergoes a transformation where the alkyne couples with the isopropenyl substituent of the phosphine ligand, resulting in the formation of a dihydronaphthylphosphine ligand coordinated to the osmium center. acs.org This intricate reaction showcases an intramolecular C-C bond formation, where the cyclopentadienyl-osmium moiety acts as a template to facilitate the cyclization. acs.org

Furthermore, dienylphosphine and iminophosphine compounds can be synthesized through reactions of an isopropenyldiisopropylphosphine osmium complex with terminal alkynes and benzonitriles, respectively, highlighting the role of these complexes in promoting C-C and C-N bond formation. acs.org The cyclopentadienyl-osmium fragment is of particular interest in this context as it provides a stable facial coordination, leaving the other side of the metal complex accessible for the binding and activation of organic substrates. acs.org

Table 1: Examples of C-C Bond Forming Reactions Involving Cyclopentadienyl (B1206354) Osmium Complexes

Starting Complex Reagent(s) Product Type Bond Formed
Os(η⁵-C₅H₅)(C≡CPh){[η²-CH₂=C(CH₃)]PⁱPr₂} HBF₄·OEt₂ Dihydronaphthylphosphine complex Intramolecular C-C
Os(η⁵-C₅H₅)Cl{[η²-CH₂=C(CH₃)]PⁱPr₂} Terminal Alkynes Dienylphosphine complex Intermolecular C-C

Formation of Organo-Osmium Metallacycles

The formation of metallacycles, cyclic compounds containing a metal atom in the ring, is a significant area of organometallic chemistry, often involving the activation of C-H bonds. Cyclopentadienyl osmium complexes are adept at promoting such cyclometalation reactions.

For instance, the derivative Os(η⁵-C₅H₅)(OTf)(PPh₃)₂ has been observed to undergo transformation into an ortho-metalated species in solution and in the solid state. acs.orgacs.org This process involves the activation of a C-H bond on one of the phenyl groups of the triphenylphosphine (B44618) ligand, leading to the formation of a stable five-membered osmacycle.

In a more complex example, the assembly of an allenylidene ligand, a terminal alkyne, and an acetonitrile (B52724) molecule at an osmium center can lead to the formation of an osmacyclopentapyrrole derivative. nih.gov While the synthesis of osmacycles can be more challenging compared to other transition metals, requiring more severe conditions, these reactions expand the mechanistic possibilities to include electrophilic activation and oxidative addition, often coupled with C-H bond activations. nih.gov The synthesis of a fused osmacyclopentadiene has also been reported from an osmium hydrido butenylcarbyne complex. figshare.com

A rare case of selective alkyl C-H activation in the presence of aryl groups has been documented, leading to the formation of a metallacycle. The abstraction of a chloride ligand from an osmium complex containing a functionalized cyclopentadienyl ligand with a pendant phosphine group results in the activation of a C-H bond of an isopropyl group on the phosphine, rather than the typically more favored aryl C-H activation. acs.org This selectivity is attributed to kinetic factors. acs.org

Reactions Involving Other Elements

The reactivity of this compound complexes extends beyond carbon, encompassing a variety of transformations that involve silicon, halogens, and other elements, leading to the formation of novel organometallic structures with diverse bonding arrangements.

Silicon-Hydrogen Bond Activation

Cyclopentadienyl osmium complexes have been shown to activate the typically inert silicon-hydrogen bond of silanes. The complex Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ reacts with group 14 element hydrides, including triorganosilanes (HSiR₃), to yield silyl-osmium complexes of the type OsH(η⁵-C₅H₅)Cl(SiR₃)(PⁱPr₃). acs.org This reaction represents an oxidative addition of the Si-H bond to the osmium center.

These resulting silyl (B83357) complexes are themselves reactive. For example, treatment of OsH(η⁵-C₅H₅)Cl(EPh₃)(PⁱPr₃) (where E = Si, Ge) with various lithium-based nucleophiles (LiNu) leads to a range of products. acs.org These transformations are rationalized by the tendency of the triphenylsilyl and nucleophilic ligands to exchange positions with the hydrogen atoms of the cyclopentadienyl ring, followed by potential reductive elimination steps. acs.org

Hydride and Halide Exchange Reactions

Halide and hydride ligands on cyclopentadienyl osmium complexes can be readily exchanged, providing synthetic routes to a variety of derivatives. A straightforward example is the synthesis of the monohydride complex OsH(η⁵-C₅H₅)(PⁱPr₃)₂ from the corresponding chloride complex Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂. This transformation is achieved by treating the chloride precursor with sodium borohydride in the presence of methanol. acs.org

The halide ligand can also be completely removed from the coordination sphere. The abstraction of the chloride ligand from Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ using a chlorine extractor like thallium hexafluorophosphate (TlPF₆) generates a reactive cationic osmium fragment. acs.orgacs.org This highly unsaturated species is capable of activating various C-H bonds. acs.orgacs.org

Furthermore, protonation of the monohydride complex OsH(η⁵-C₅H₅)(PⁱPr₃)₂ with an acid such as HBF₄·OEt₂ results in the formation of the dihydride osmium(IV) complex [OsH₂(η⁵-C₅H₅)(PⁱPr₃)₂]BF₄. acs.org These exchange reactions are fundamental for tuning the electronic and steric properties of the osmium center and for accessing catalytically active species.

Reactions with Terminal Alkynes leading to Vinylidene Complexes

A characteristic reaction of cyclopentadienyl osmium complexes is their interaction with terminal alkynes (RC≡CH) to form vinylidene complexes ([Os]=C=CHR). The starting complex Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ can displace one of its phosphine ligands upon reaction with a terminal alkyne to yield Os(η⁵-C₅H₅)Cl(=C=CHR)(PⁱPr₃). acs.org

The formation of these vinylidene complexes is often a key step in more complex transformations. For instance, the C(sp)-H activation of terminal alkynes is a crucial step in the formation of cationic vinylidene complexes of the type [Os(η⁵-C₅H₅)(=C=CHR)(PⁱPr₃)₂]⁺. acs.org The mechanism for the conversion of a coordinated terminal alkyne to a metal vinylidene can proceed through different pathways, including an oxidative addition of the alkyne C-H bond followed by a acs.orgacs.org-hydride shift, or a direct acs.orgnih.gov-hydride migration. nih.gov

These osmium vinylidene complexes are valuable intermediates in organic synthesis, participating in reactions such as anti-Markovnikov additions to alkynes. nih.govrsc.org

Table 2: Formation of Vinylidene Complexes from Cyclopentadienyl Osmium Precursors

Osmium Precursor Terminal Alkyne (RC≡CH) Product
Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ PhC≡CH Os(η⁵-C₅H₅)Cl(=C=CHPh)(PⁱPr₃)
[Os(η⁵-C₅H₅)(PⁱPr₃)₂]⁺ HC≡CH [Os(η⁵-C₅H₅)(=C=CH₂)(PⁱPr₃)₂]⁺

Reactions with Nucleophilic Ligands

The reactivity of cyclopentadienyl osmium complexes is further demonstrated by their reactions with various nucleophiles. These reactions can target either the metal center or the coordinated ligands.

One of the phosphine ligands in Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ can be displaced by nucleophilic ligands. acs.org More intricate reactions involve the addition of nucleophiles to unsaturated ligands that are already coordinated to the osmium center. For example, the reaction of the cationic allenylidene complex [Os(η⁵-C₅H₅)(=C=C=CPh₂)(CO)(PⁱPr₃)]⁺ with nucleophiles of the type RXH (where X = O, NR) leads to the formation of Fischer-type alkenylcarbene compounds. acs.org

In another example, the treatment of silyl-osmium complexes, such as OsH(η⁵-C₅H₅)Cl(EPh₃)(PⁱPr₃) (E = Si, Ge), with lithium-based nucleophiles like LiCH₂CN, LiCH₂C(O)CH₃, and lithium amides or phosphides, results in the substitution of the chloride ligand and subsequent rearrangements involving the cyclopentadienyl ring. acs.org The reactivity of ligated isonitriles towards nucleophiles has also been studied, where the susceptibility to attack correlates with the change in the C≡N stretching frequency upon coordination. rsc.org

Applications of Bis Cyclopentadienyl Osmium and Its Derivatives in Advanced Chemical Systems

Catalytic Applications in Organic Synthesis

The catalytic prowess of bis(cyclopentadienyl)osmium derivatives is most evident in organic synthesis, where they facilitate key transformations with high efficiency and selectivity. Half-sandwich (η6-arene)-osmium(II) complexes, in particular, have emerged as a versatile class of catalysts. mdpi.com

Osmium complexes have proven to be powerful catalysts for the reduction of unsaturated carbon-heteroatom bonds through both hydrogenation (HY) and transfer hydrogenation (TH) reactions. nih.gov Although historically considered less active than ruthenium catalysts due to slower ligand exchange kinetics, recent research has shown that osmium complexes can achieve remarkably high catalytic activity. nih.gov

In transfer hydrogenation, a hydrogen donor molecule, such as 2-propanol or formic acid, is used to reduce a substrate. mdpi.com Chiral organo-osmium(II) half-sandwich complexes are particularly effective in the asymmetric transfer hydrogenation (ATH) of ketones, yielding optically pure alcohols. acs.org For instance, arene-osmium(II) complexes with L-α-amino carboxylate ligands have been used to catalyze the transfer hydrogenation of acetophenone, producing 1-phenylethanol with varying yields and enantiomeric excesses. mdpi.com Similarly, organo-osmium(II) 16-electron complexes are capable of reducing prochiral ketones to optically pure alcohols in the presence of a hydride source. acs.org These complexes have demonstrated high turnover frequencies and excellent enantioselectivities (>92%) and conversions (>93%) for acetophenone-derived substrates. acs.org

The catalytic efficiency of these systems is influenced by the ligand structure and reaction conditions. Studies on anticancer complex [OsII[(η6-p-cymene)(RR/SS-MePh-DPEN)] have shown that it can catalyze the enantioselective reduction of pyruvate to lactate within cells, though its efficiency can be limited by ligand displacement. nih.gov

Table 1: Performance of Osmium Complexes in Transfer Hydrogenation of Ketones

Catalyst TypeSubstrateH-DonorYield (%)Enantiomeric Excess (ee %)Reference
Arene-Os(II) with l-α-amino carboxylate ligands (trimer 8e)Acetophenone2-Propanol18–97up to 72 mdpi.com
[OsII(η6-arene)(R-PhDPEN)] derivativesAcetophenone derivativesFormic Acid>93>92 acs.org
Chiral Os(II) complexes 4 and 5KetonesFormic acid/triethylamineModerate to HighComparable to Ru(II) analogues mdpi.com

In direct hydrogenation reactions, osmium complexes containing triazenide ligands have been employed to catalyze the hydrogenation of styrene to ethylbenzene with high yields (≥84%) under 50 atm of H2. mdpi.com

Osmium complexes are well-known for their role in catalyzing oxidation reactions, most notably dihydroxylation. tandfonline.com Symmetric and asymmetric dihydroxylation reactions catalyzed by osmium provide an efficient one-step route to synthesize 1,2-diols. tandfonline.com To overcome challenges associated with the toxicity and volatility of osmium catalysts like osmium tetroxide, significant efforts have been made to immobilize them on solid supports, enhancing their reusability and safety. tandfonline.com

Beyond dihydroxylation, other osmium complexes have been developed for different oxidation processes. For example, the osmium(VI) nitrido complex, [OsVI(N)(L)(CH3OH)]+, is an efficient catalyst for the oxidation of alkanes to their corresponding alcohols and ketones at ambient conditions, using H2O2 as the oxidant. researchgate.net This system can achieve yields up to 75% and turnover numbers as high as 2230. researchgate.net The study of bis(terpyridine)osmium complexes as catalysts for various chemical transformations, including oxidation reactions, is also an area of active interest due to their tunable electronic properties and ability to undergo reversible redox reactions. mdpi.com

Osmium-based catalysts have shown efficacy in cyclopropanation reactions, which are fundamental for synthesizing three-membered carbocyclic rings. The complex [(η6-p-cymene)OsI2]2 has been identified as a good catalyst for the cyclopropanation of isobutyl vinyl ether with 3-tert-butyldiazoindene. acs.org The nature of the halide ligand in these complexes significantly influences their catalytic activity, with the iodo derivative being more effective than its chloro and bromo counterparts. acs.org

Furthermore, osmium porphyrin complexes, such as those derived from (5,10,15,20-tetra-p-tolylporphyrinato)osmium(II), are highly efficient catalysts for converting styrenes and diazo reagents into cyclopropanes with high yields and stereoselectivity. researchgate.net Mechanistic studies suggest that a trans-Os(II) bis(carbene) species is the active catalyst in these transformations. researchgate.net

Table 2: Osmium-Catalyzed Cyclopropanation of Styrene

CatalystSubstrateDiazo ReagentProductYield (%)trans/cis ratioReference
[Os(TTP)]2StyreneEthyl diazoacetateEthyl 2-phenylcyclopropanecarboxylate79±210.2 ± 0.1 researchgate.net

Arene-osmium(II) complexes also serve as catalysts for various C-C bond-forming processes. mdpi.com One notable example is the osmium-catalyzed [4 + 2] annulation of N-methoxybenzamides with alkynes. mdpi.com DFT calculations have indicated that this annulation proceeds through an Os(II)-Os(IV)-Os(II) reaction pathway. mdpi.com While effective, these reactions sometimes require more forcing conditions, such as higher temperatures and longer reaction times, compared to analogous ruthenium systems. mdpi.com Another example of C-C bond formation is the hexamerization of phenylacetylene at an osmium pincer complex, which results in a diosmium complex with a bridging ligand formed from six phenylacetylene units. nih.gov

The application of photocatalysis for water splitting to produce hydrogen is a critical area of renewable energy research. mdpi.com Osmium complexes have been investigated for their potential role in such systems. Two osmium(II) photocatalysts, [Os(bpy)2(tmam)]4+ and [Os((CF3)2bpy)2(tmam)]4+, were synthesized and studied for their application in hydrohalic acid (HX) splitting, a key step in some water-splitting cycles. nih.gov It was found that the photocatalytic efficiency is highly dependent on the ancillary ligands; the complex with electron-withdrawing CF3 groups, [Os((CF3)2bpy)2(tmam)]4+, led to rapid iodide oxidation under visible light, whereas the other complex was inefficient. nih.gov This demonstrates that the properties of osmium(II) photocatalysts can be fine-tuned for specific steps in water-splitting processes. nih.gov Cocatalysts are often crucial in these systems to improve carrier separation efficiency and reduce the overpotential for hydrogen and oxygen evolution. mdpi.comrsc.org

Roles in Materials Science and Nanotechnology

The unique properties of osmium compounds extend their applications into materials science and nanotechnology. mdpi.com Osmium nanoparticles, in particular, are gaining attention due to their distinct features compared to other precious metals. nih.gov These nanomaterials have potential applications in catalysis and sensing. nih.gov

The synthesis of osmium nanoparticles can be achieved through methods such as the reduction of OsCl3 in aqueous solutions, yielding nearly spherical nanoparticles with diameters in the range of 1-1.5 nm. researchgate.net While research into osmium-based nanomaterials is less extensive than that for metals like gold or platinum, they demonstrate significant potential for future applications in areas such as biosensing and various therapeutic strategies. researchgate.neteuropa.eu The development of reliable synthesis methods and a deeper understanding of the properties of osmium nanomaterials are expected to expand their use in advanced materials and nanotechnological devices. nih.gov

Precursors for Atomic Layer Deposition (ALD) in Microelectronics

This compound, also known as osmocene, and its derivatives are recognized as valuable precursors for Atomic Layer Deposition (ALD), a sophisticated thin-film deposition technique crucial in the microelectronics industry. ALD allows for the growth of highly uniform, conformal, and ultrathin films with atomic-level precision, which is essential for the fabrication of modern semiconductor devices. The volatility and thermal stability of osmocene and its substituted analogues make them suitable candidates for the ALD process, where precursor molecules are pulsed sequentially into a reaction chamber to create a self-limiting reaction on the substrate surface.

PropertyRelevance to ALD
Volatility Enables transport of the precursor in the vapor phase to the substrate surface.
Thermal Stability Prevents decomposition of the precursor in the delivery lines before reaching the reactor.
Reactivity Allows for self-limiting surface reactions with a co-reactant, leading to controlled film growth.
Purity High-purity precursors are essential to deposit films with the desired electrical and material properties.

Application in Solar Energy and Water Treatment Technologies

This compound and its derivatives exhibit potential in the fields of solar energy and water treatment, primarily due to their photocatalytic properties. In the context of water treatment, osmocene has been investigated as a photocatalyst for water oxidation, a critical step in water splitting for hydrogen production and in the degradation of organic pollutants. Theoretical studies have explored the mechanism of photoinduced O₂ evolution from a derivative of this compound in aqueous solution, suggesting its capability to generate molecular oxygen upon irradiation ntu.edu.tw. This process is fundamental to advanced oxidation processes for water purification.

In the realm of solar energy, osmium complexes, in general, have been explored as sensitizers in dye-sensitized solar cells (DSSCs). These complexes can exhibit strong absorption of visible light and have long-lived excited states, which are crucial properties for efficient conversion of solar energy into electricity. The strong spin-orbit coupling in osmium complexes can facilitate the formation of triplet metal-to-ligand charge transfer (³MLCT) states, which can extend the photocurrent response of the solar cell into the near-infrared region. While research has often focused on other osmium complexes, the fundamental photophysical properties of the osmocene scaffold suggest that its derivatives could be engineered for such applications.

Dopants in Semiconductor Materials (e.g., GaAs)

The intentional introduction of impurities, known as doping, is a fundamental process in semiconductor manufacturing to control the electrical properties of materials. While there is limited specific information on the use of this compound for doping Gallium Arsenide (GaAs), the principle of using osmium compounds as dopants in other semiconductor materials has been demonstrated. For instance, osmium has been successfully used as a dopant in YMnO₃ multiferroic perovskite-oxide compounds rsc.org. In this study, Os doping was shown to decrease the resistivity of the material, indicating a modification of its electrical properties rsc.org.

The ability to tune the electrical characteristics of a semiconductor is critical for the fabrication of electronic devices. The introduction of dopant atoms creates either an excess of electrons (n-type doping) or a deficiency of electrons, known as holes (p-type doping), which in turn determines the material's conductivity. The choice of dopant and its concentration are critical parameters in device engineering. The diverse oxidation states of osmium could potentially offer a means to tailor the electronic structure of semiconductor hosts in unique ways.

SemiconductorDopantEffect on PropertiesReference
YMnO₃Osmium (Os)Decreased resistivity rsc.org

Building Blocks for Three-Dimensional Polymers and Functional Molecular Devices

The rigid and stable sandwich structure of this compound makes it an attractive building block, or monomer, for the synthesis of organometallic polymers. These polymers incorporate the unique electronic, magnetic, and catalytic properties of the osmium center into a macromolecular framework. The cyclopentadienyl (B1206354) rings can be functionalized with polymerizable groups, allowing for the creation of long-chain polymers where the osmocene units are either part of the polymer backbone or appended as side chains. Such materials are being explored for a variety of applications, including as redox-active materials, sensors, and catalysts. For example, a novel organometallic polymer of osmium(0) has been prepared and shown to act as an electrocatalyst for the reduction of CO₂ researchgate.net.

The incorporation of this compound into polymers can lead to materials with tunable properties. The processability of polymers combined with the functionality of the metal center opens avenues for the development of advanced materials. These functional molecular devices can be designed to respond to external stimuli, such as light or an electric field, making them suitable for applications in molecular electronics and sensing.

Supramolecular Chemistry and Optoelectronic Devices

Self-Assembly and Supramolecular Architectures Involving Osmium Metallocenes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. Osmium metallocenes, including this compound, can participate in the formation of such self-assembled supramolecular architectures. The interactions driving this self-assembly can include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the cyclopentadienyl rings of adjacent molecules.

The ability to control the self-assembly of these organometallic building blocks is key to the bottom-up fabrication of complex and functional nanostructures. By modifying the substituents on the cyclopentadienyl rings, it is possible to program the nature and directionality of the intermolecular interactions, leading to the formation of well-defined one-, two-, or three-dimensional arrays. These supramolecular structures are of interest for applications in areas such as host-guest chemistry, molecular recognition, and catalysis.

Application in Optoelectronic Devices

The unique photophysical properties of osmium complexes, including derivatives of this compound, make them promising candidates for use in optoelectronic devices. These properties are largely dictated by the heavy osmium atom, which induces strong spin-orbit coupling. This facilitates intersystem crossing from singlet to triplet excited states, leading to efficient phosphorescence. This luminescence is a key phenomenon utilized in organic light-emitting diodes (OLEDs).

Several studies have demonstrated the potential of various osmium(II) complexes as highly efficient red-emitting phosphors in OLEDs ntu.edu.tw. These complexes can exhibit high luminescence quantum yields and long lifetimes rsc.org. The color of the emitted light can be tuned by modifying the ligands attached to the osmium center. Beyond OLEDs, the photophysical and photochemical properties of polypyridyl osmium(II) compounds make them suitable for applications in luminescent cell imaging and photodynamic therapy rsc.org. Furthermore, the nonlinear optical (NLO) properties of organometallic compounds are being explored for applications in photonics and data storage rsc.orgrsc.org. While research in this area is ongoing, the fundamental characteristics of osmium metallocenes suggest their potential for creating novel optoelectronic materials and devices.

ApplicationRelevant Property of Osmium Complexes
Organic Light-Emitting Diodes (OLEDs) Efficient phosphorescence due to strong spin-orbit coupling. ntu.edu.tw
Luminescent Imaging High photostability and near-infrared (NIR) emission. rsc.org
Photodynamic Therapy Photosensitizing capabilities. rsc.org
Nonlinear Optics Potential for two-photon absorption and frequency doubling. rsc.orgrsc.org

Advanced Research Directions and Future Perspectives

Development of Novel Bis(cyclopentadienyl)osmium Derivatives with Tunable Properties

The modification of the basic osmocene structure is a key strategy for fine-tuning its electronic, steric, and reactive properties. Research in this area is centered on creating derivatives with enhanced stability, specific reactivity, or tailored physical characteristics.

A primary method for tuning properties involves substitution on the cyclopentadienyl (B1206354) (Cp) rings. For instance, the fully methylated derivative, decamethylosmocene, gives rise to a decamethylosmocenium cation, [Os(C₅(CH₃)₅)₂]⁺, which is stable as a monomer. This contrasts sharply with the unsubstituted osmocenium cation, [Os(C₅H₅)₂]⁺, which readily dimerizes to form a binuclear complex featuring a direct Os-Os bond. wikipedia.org This highlights how peripheral modifications to the Cp ligands can fundamentally alter the electronic behavior and subsequent reactivity at the osmium center.

Another significant avenue involves the synthesis of pincer and bis-cyclometalated complexes. mdpi.comnih.gov While not strictly bis(cyclopentadienyl) compounds, these "piano-stool" and related structures, which often retain a cyclopentadienyl or arene ligand, are crucial for understanding how the Os-Cp scaffold can be incorporated into more complex ligand environments. The synthesis of PCP pincer complexes, for example, demonstrates the ability of the osmium center to participate in multiple C-H bond activations, leading to highly stable and rigid structures that are promising for catalytic applications. mdpi.com The development of these derivatives is essential for creating robust and selective catalysts.

Exploration of New Catalytic Transformations Utilizing Osmium-Cyclopentadienyl Scaffolds

While osmium has been historically less utilized in catalysis compared to ruthenium, its unique reactivity is now being exploited for a range of transformations. nih.gov Osmium-cyclopentadienyl and related arene-osmium scaffolds have shown promise in hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. mdpi.commdpi.com

Osmium(II) complexes have been successfully employed as catalysts in asymmetric Diels-Alder reactions. For example, specific chiral phosphinooxazoline ligands combined with an Os(II) center catalyze the reaction of cyclopentadiene (B3395910) with methacrolein, yielding the product with high yields (73–93%) and good diastereoselectivity (exo:endo ratio of 90–94%). mdpi.com Although enantioselectivity in some systems remains modest, these results surpass those of some analogous ruthenium systems, demonstrating the potential for osmium in asymmetric synthesis. mdpi.com

In hydrogenation and transfer hydrogenation reactions, osmium pincer complexes have demonstrated remarkable efficiency. Certain benzo[h]quinoline (B1196314) CNN osmium pincer catalysts have achieved conversions above 94% in less than 30 minutes for the hydrogen transfer from isopropanol (B130326) to ketones, with turnover frequencies (TOFs) reaching 10⁵–10⁶ h⁻¹. mdpi.com Furthermore, the hexahydride species OsH₆(PⁱPr₃)₂, a key precursor in osmium organometallic chemistry, has proven effective for the catalytic hydration of aliphatic nitriles, a challenging transformation. nih.gov

Table 1: Performance of Osmium-Based Catalysts in Various Transformations

Catalytic Reaction Osmium Catalyst Scaffold Substrate Key Performance Metrics Reference
Asymmetric Diels-Alder [Os(η⁶-p-cymene)(PN)(H₂O)][X]₂ Cyclopentadiene & Methacrolein Yield: 73-93%, dr: 90-94% mdpi.com
Transfer Hydrogenation [OsX(C~N~N)(dppb)] Asymmetric Ketones Conversion: >94%, TOF: 10⁵–10⁶ h⁻¹ mdpi.com
Nitrile Hydration OsH₆(PⁱPr₃)₂ Acetonitrile (B52724) Yield: 72% (5 mol% catalyst) nih.gov
Dehydrogenation of Alcohols Osmium C~N~N pincer complexes α-tetralol Conversion: 36–44% mdpi.com

Integration into Hybrid Materials and Nanostructures for Emerging Technologies

The unique properties of osmium are being explored for the creation of advanced hybrid materials and nanostructures. Research is moving towards incorporating organometallic fragments like osmium-cyclopentadienyl into larger assemblies, such as polymers, supramolecular gels, and nanoparticles, to develop materials with novel catalytic, sensing, or electronic properties. nih.govsemanticscholar.org

Osmium and osmium oxide (OsOₓ) nanoparticles are of particular interest due to their potential in catalysis and sensing. nih.govnih.gov The synthesis of these nanoparticles often employs organometallic precursors, and the choice of precursor and ligands can influence the resulting nanoparticle's size, morphology, and crystal structure (e.g., fcc vs. hcp). nih.gov While direct integration of this compound as a precursor is an area for future exploration, the principles learned from other osmium precursors are directly applicable. For example, BSA-stabilized osmium nanoparticles have been shown to exhibit peroxidase-like activity, enabling their use in colorimetric sensing applications. nih.gov The functionalization of such nanoparticles with cyclopentadienyl derivatives could offer a strategy to tune their surface chemistry and catalytic activity.

The development of hybrid materials also includes the incorporation of osmium complexes into porous frameworks or onto solid supports. This approach aims to combine the homogeneous reactivity of molecular osmium catalysts with the practical advantages of heterogeneous catalysis, such as catalyst recovery and reuse.

Deeper Understanding of Reaction Mechanisms through Advanced Computational Methods

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organometallic compounds. acs.orgrsc.org For osmium-based systems, computational studies provide critical insights into transition states, reaction intermediates, and the energetic profiles of catalytic cycles that are often difficult to probe experimentally.

For instance, computational studies have been used to investigate the isomerization of ligands in triosmium clusters, revealing that the rearrangement from bridged to chelated diphosphine complexes proceeds through a concerted process involving the scrambling of carbonyl and phosphine (B1218219) groups. acs.org Such detailed mechanistic understanding is crucial for the rational design of more efficient catalysts.

In the context of catalysis, DFT calculations can help explain the observed selectivity and reactivity. For complex cycloaddition reactions, computational models can identify ambimodal transition states that lead to multiple products, a phenomenon that cannot be predicted by conventional transition state theory alone. escholarship.orgnih.gov Molecular dynamics simulations can further probe post-transition state bifurcations to predict product ratios. nih.gov Applying these advanced methods to reactions catalyzed by osmium-cyclopentadienyl scaffolds will be essential for optimizing reaction conditions and designing next-generation catalysts with superior performance.

Synergistic Research with Ruthenium and Other Platinum Group Metals for Comparative Advantage

Research on this compound and its derivatives does not occur in isolation. It is part of a broader investigation into the chemistry of platinum group metals, with direct and vital comparisons made to its lighter congener, ruthenium. mdpi.comnih.gov Osmium and ruthenium frequently form analogous complexes, yet they often exhibit distinct reactivities. mdpi.com

Osmium generally forms stronger metal-carbon and metal-metal bonds, which can render its complexes less catalytically active than their ruthenium counterparts under identical conditions. mdpi.com For instance, in both the dehydrogenation of alcohols and the hydrogenation of imines, ruthenium-based catalysts were found to be more active than their direct osmium analogues under the same reaction conditions. mdpi.com However, this greater stability is not always a disadvantage. It can lead to higher catalyst longevity or different selectivity profiles. In some cases, the synthesis of osmacycles requires more severe conditions than for ruthenacycles, which can be exploited for selective transformations. mdpi.com

Comparative studies allow researchers to identify the unique advantages of each metal. While ruthenium may be preferred for its higher activity in many cases, osmium's distinct properties—such as its access to higher oxidation states and greater stability—make it a compelling choice for specific applications where robustness is paramount or where a different reaction pathway is desired. nih.gov This synergistic approach, comparing and contrasting the properties of osmium with ruthenium and other platinum metals, accelerates the discovery of novel catalysts and materials by allowing researchers to select the optimal metal for a given task. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Bis(cyclopentadienyl)osmium, and how do experimental conditions influence purity and yield?

  • Methodological Answer : Synthesis typically involves reacting osmium chloride (OsCl₃) with sodium cyclopentadienide (NaCp) under inert conditions. Key variables include reaction temperature (e.g., refluxing in THF at 66°C) and stoichiometric ratios. Post-synthesis purification via sublimation or recrystallization is critical to isolate high-purity crystals. Characterization via 1H^1\text{H} NMR (δ 4.5–5.0 ppm for Cp protons) and single-crystal X-ray diffraction confirms structure. Contamination risks arise from incomplete ligand substitution or oxidation; thus, rigorous exclusion of moisture/oxygen is essential .
Synthesis Method ConditionsYield (%)Purity (NMR)
NaCp/OsCl₃ in THFReflux, Ar65–75>95%
Grignard reagentRT, N₂50–6085–90%

Q. How do spectroscopic and crystallographic techniques resolve ambiguities in the electronic structure of this compound?

  • Methodological Answer : IR spectroscopy identifies ν(C=C) stretching frequencies (~1450 cm⁻¹), correlating with ligand bonding strength. X-ray diffraction reveals bond distances (e.g., Os–C = 2.15–2.20 Å), while cyclic voltammetry assesses redox behavior (e.g., Os(II)/Os(III) oxidation potentials). Discrepancies in reported data may arise from solvent effects or crystal packing; replicate experiments under controlled conditions (e.g., dry DCM for electrochemistry) mitigate such issues .

Advanced Research Questions

Q. What mechanistic insights guide the reactivity of this compound in catalytic C–H activation?

  • Methodological Answer : Mechanistic studies combine kinetic isotope effects (KIE) and DFT calculations. For example, kH/kD>2k_{\text{H}}/k_{\text{D}} > 2 suggests rate-determining C–H cleavage. Computational models (e.g., B3LYP/def2-TZVP) map transition states and electron localization. Experimental validation involves isotopic labeling (e.g., 13C^{13}\text{C}-substrates) and in-situ monitoring via UV-Vis spectroscopy. Divergent pathways (oxidative vs. non-oxidative) require tailored ligand tuning and solvent polarity adjustments .

Q. How can contradictions in reported magnetic properties of this compound derivatives be systematically addressed?

  • Methodological Answer : Discrepancies in magnetic susceptibility (e.g., diamagnetic vs. paramagnetic behavior) often stem from impurities or polymorphic forms. Resolution strategies:

  • Reproducibility Checks : Synthesize derivatives using identical protocols across labs.
  • Advanced Characterization : SQUID magnetometry under controlled temperatures (2–300 K) and X-ray absorption spectroscopy (XAS) to probe oxidation states.
  • Data Normalization : Compare results against known standards (e.g., [Cp₂Fe]⁺) to calibrate instrumentation .

Q. What theoretical frameworks explain the ligand substitution kinetics in this compound complexes?

  • Methodological Answer : Marcus-Hush theory models electron-transfer kinetics, while Tolman’s electronic parameters quantify ligand donor strength. Experimental validation involves variable-temperature NMR (Eyring plots for ΔH‡ and ΔS‡) and stopped-flow techniques for fast reactions. Contradictions between computational predictions (e.g., Gibbs free energy barriers) and experimental rates may arise from solvation effects not accounted for in gas-phase models .

Methodological Best Practices

Q. Designing comparative studies between this compound and analogous metallocenes (e.g., ferrocene): What controls ensure validity?

  • Methodological Answer :

  • Control Variables : Fixed solvent (e.g., toluene), concentration (0.1 M), and temperature (25°C).
  • Benchmarking : Use ferrocene/ferrocenium as internal redox standards.
  • Statistical Analysis : Apply ANOVA to compare catalytic efficiencies (turnover frequency, TOF) across ≥3 trials.
  • Error Sources : Address metal-ligand bond lability via inert-atmosphere gloveboxes .

Q. How should researchers formulate hypotheses when investigating Bis(cyclopententadienyl)osmium’s photophysical properties?

  • Methodological Answer : Ground hypotheses in ligand-field theory (e.g., d-orbital splitting in Oh symmetry) and prior data (e.g., emission lifetimes). Experimental design:

  • Hypothesis : "Lowering ligand symmetry increases spin-orbit coupling, enhancing phosphorescence quantum yield."
  • Testing : Synthesize asymmetric Cp derivatives (e.g., Cp* vs. Cp) and measure photoluminescence (PL) spectra.
  • Data Interpretation : Correlate Stokes shift with ligand rigidity using time-dependent DFT .

Data Presentation Guidelines

  • Figures : Avoid overcrowding spectra; highlight key peaks (e.g., Os–Cp stretching) with annotations. Use color coding for comparative plots (e.g., UV-Vis of Os vs. Fe complexes) .
  • Tables : Include error margins (e.g., ±0.05 Å for bond lengths) and statistical significance (p-values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.